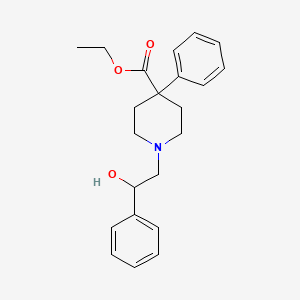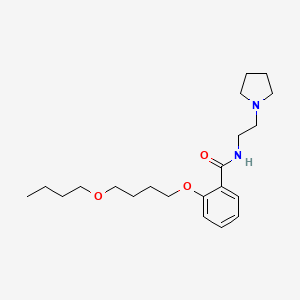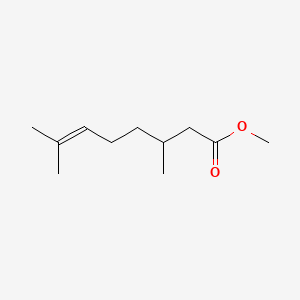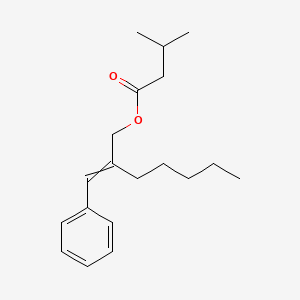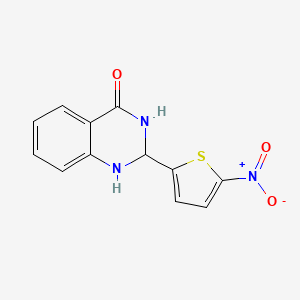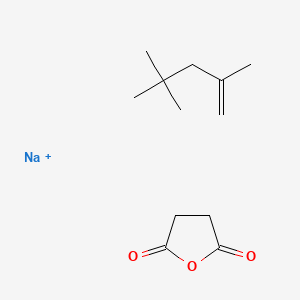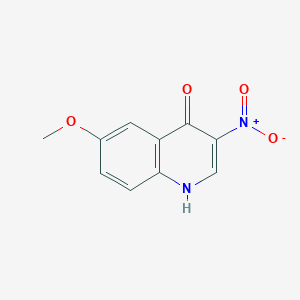
6-Methoxy-3-nitroquinolin-4-OL
Overview
Description
6-Methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.184 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-nitroquinolin-4-ol typically involves the nitration of 6-methoxyquinoline followed by oxidation and hydrolysis steps. One common method includes:
Nitration: 6-Methoxyquinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position.
Oxidation: The resulting 6-methoxy-3-nitroquinoline is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding quinolin-4-one.
Hydrolysis: Finally, the quinolin-4-one is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be further oxidized to form quinolin-4-one derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methoxy-3-aminoquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinolin-4-one derivatives.
Scientific Research Applications
6-Methoxy-3-nitroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) kinase.
Biological Research: The compound is utilized in studies involving enzyme inhibition and signal transduction pathways.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-nitroquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it acts as an inhibitor of the epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell differentiation and proliferation. By inhibiting EGFR, the compound can potentially suppress the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-hydroxyquinoline: Another nitroquinoline derivative with similar chemical properties and applications.
6-Methoxy-3-aminoquinolin-4-ol:
Uniqueness
6-Methoxy-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the quinoline ring allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-6-2-3-8-7(4-6)10(13)9(5-11-8)12(14)15/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMTCLDNGUQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650729 | |
| Record name | 6-Methoxy-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628284-89-9 | |
| Record name | 6-Methoxy-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)


